

In-Depth Technical Guide: 2,2,3-Trifluorobutane (CAS: 66587-75-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,2,3-Trifluorobutane**

Cat. No.: **B13761736**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available technical information on **2,2,3-Trifluorobutane**. It is intended for informational purposes for a scientific audience. Due to the limited publicly available data for this specific compound, some sections rely on computed data and general properties of related fluorinated hydrocarbons. Researchers should exercise caution and verify any information through experimental validation.

Core Chemical Identity and Properties

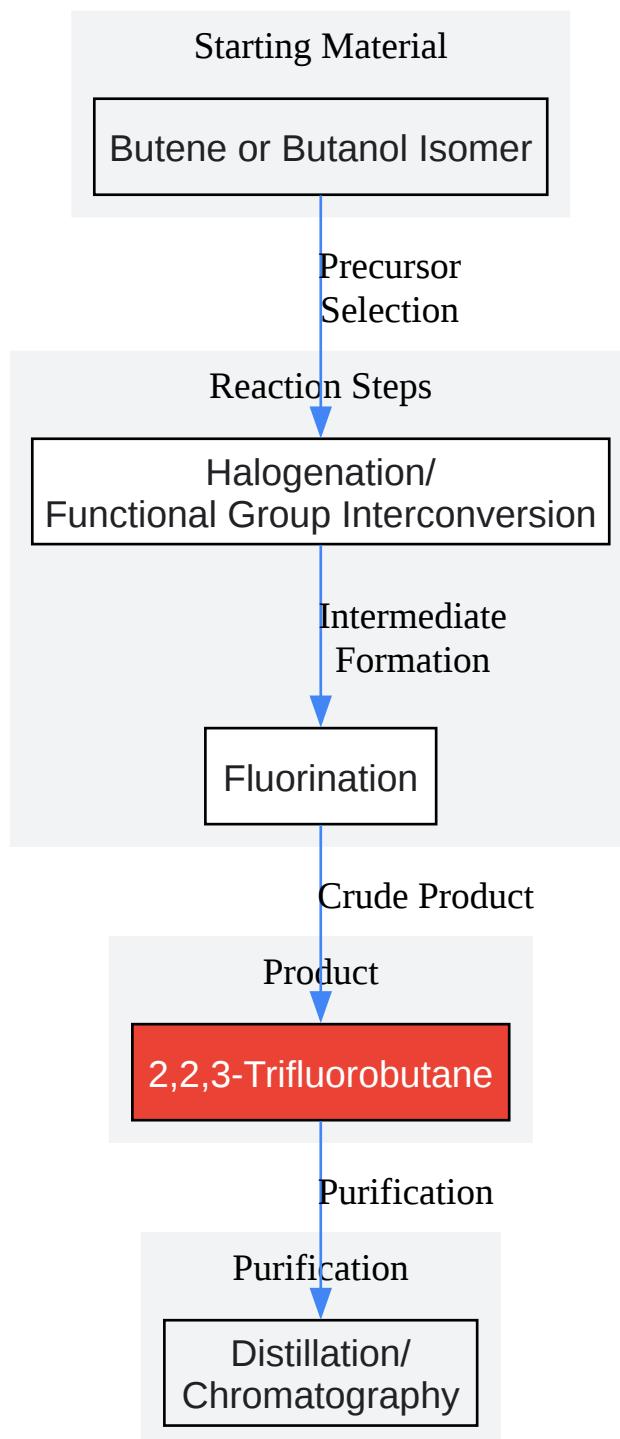
2,2,3-Trifluorobutane is a fluorinated hydrocarbon with the chemical formula $C_4H_7F_3$.^[1] Its structure consists of a butane backbone with three fluorine atoms attached to the second and third carbon atoms.

Table 1: Physicochemical Properties of **2,2,3-Trifluorobutane**

Property	Value	Source
CAS Number	66587-75-5	PubChem[2], LookChem[1]
Molecular Formula	C ₄ H ₇ F ₃	PubChem[2], LookChem[1]
Molecular Weight	112.09 g/mol	PubChem[2]
IUPAC Name	2,2,3-trifluorobutane	PubChem[2]
Canonical SMILES	CC(C(C)(F)F)F	PubChem[2]
InChIKey	ZHDXQPWRQLEOED- UHFFFAOYSA-N	PubChem[2]
Boiling Point	Data not available	
Melting Point	Data not available	
Density	Data not available	
Solubility	Insoluble in water (predicted). Soluble in organic solvents (predicted).	General Haloalkane Properties
XLogP3	2	LookChem[1]
Hydrogen Bond Donor Count	0	LookChem[1]
Hydrogen Bond Acceptor Count	3	LookChem[1]

Note on Physical Properties: Experimental data for the boiling point, melting point, and density of **2,2,3-Trifluorobutane** are not readily available in public databases. As a low molecular weight fluorinated alkane, it is expected to be a volatile liquid or gas at room temperature.

Synthesis


A specific synthesis for **2,2,3-Trifluorobutane** has been reported in the scientific literature. However, access to the detailed experimental protocol from this source is limited.

Literature Reference:

- Chemistry Letters, 1991, 20(12), pp. 2183-2184.

Without access to the full text of this article, a detailed, validated experimental protocol cannot be provided in this guide. A generalized synthetic approach to creating fluorinated alkanes often involves the fluorination of a suitable precursor, such as an alkene or an alcohol.

Below is a conceptual workflow for a potential synthesis of **2,2,3-Trifluorobutane**, illustrating a common strategy for the introduction of fluorine atoms into a hydrocarbon skeleton.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **2,2,3-Trifluorobutane**.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for **2,2,3-Trifluorobutane** is not available in public spectral databases. However, the expected spectral characteristics can be predicted based on its structure and the known properties of similar fluorinated compounds.

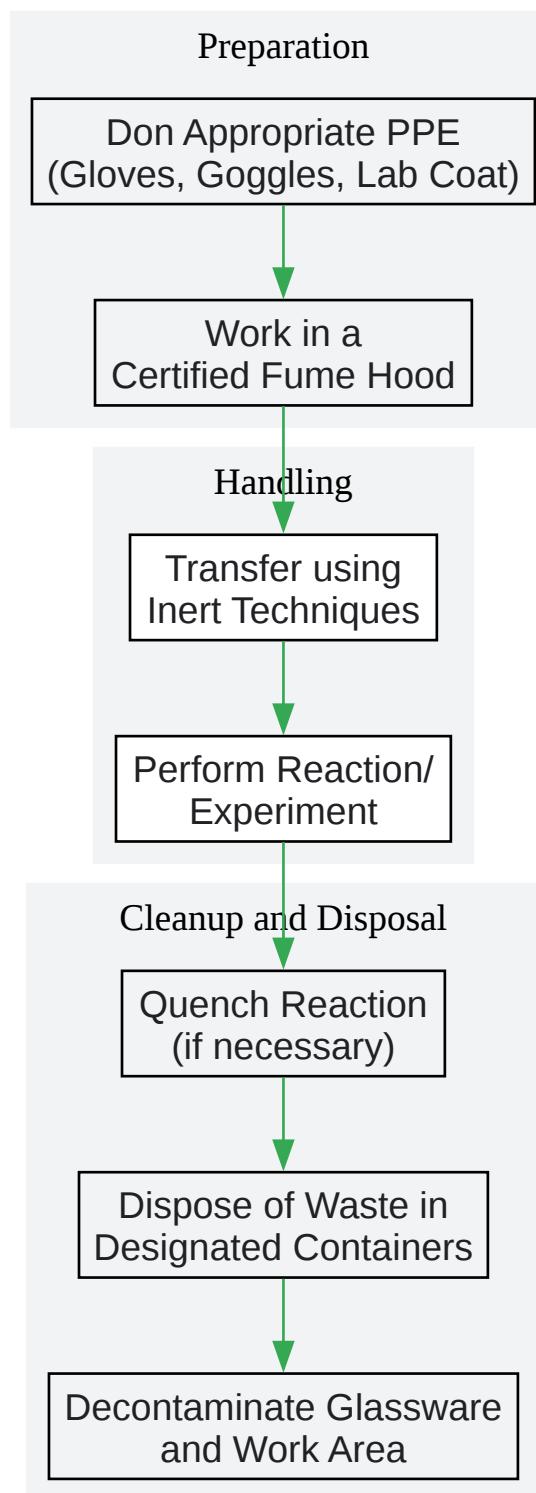
Table 2: Predicted Spectroscopic Features of **2,2,3-Trifluorobutane**

Spectroscopy	Predicted Features
¹ H NMR	Signals corresponding to the methyl and methine protons, with splitting patterns influenced by vicinal and geminal H-F and H-H coupling.
¹³ C NMR	Four distinct carbon signals, with chemical shifts and splitting patterns influenced by the attached fluorine atoms (C-F coupling).
¹⁹ F NMR	Signals for the fluorine atoms, with chemical shifts and coupling patterns providing information about their chemical environment and proximity to each other and to protons.
IR Spectroscopy	Characteristic C-H stretching and bending vibrations. Strong C-F stretching absorptions, typically in the 1000-1400 cm ⁻¹ region.
Mass Spectrometry	A molecular ion peak (M ⁺) at m/z = 112. Fragmentation patterns would likely involve the loss of HF, fluorine radicals, and small alkyl fragments.

Reactivity and Potential Applications

Information regarding the specific chemical reactions and applications of **2,2,3-Trifluorobutane** is scarce. As a saturated fluoroalkane, it is expected to be relatively inert under normal conditions. The carbon-fluorine bond is exceptionally strong, rendering it resistant to many common chemical transformations.

Potential areas of interest for this compound, and for fluorinated alkanes in general, could include:


- Refrigerants and Solvents: Due to their volatility and low reactivity.
- Building Blocks in Organic Synthesis: For the introduction of fluorinated moieties into more complex molecules.
- Tracers: Their unique spectroscopic signatures (particularly in ^{19}F NMR) could make them useful as tracers in various scientific studies.

Safety and Handling

No specific material safety data sheet (MSDS) for **2,2,3-Trifluorobutane** is publicly available. However, based on the properties of similar short-chain fluorinated hydrocarbons, the following precautions should be considered:

- Flammability: Assumed to be flammable. Keep away from heat, sparks, and open flames.
- Inhalation: May cause respiratory irritation. Use in a well-ventilated area or with appropriate respiratory protection.
- Skin and Eye Contact: May cause irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

The following diagram illustrates a general workflow for the safe handling of volatile and potentially hazardous chemicals like **2,2,3-Trifluorobutane** in a laboratory setting.

[Click to download full resolution via product page](#)

Caption: General laboratory workflow for safe handling of chemicals.

Biological Activity and Drug Development Relevance

There is no available information to suggest that **2,2,3-Trifluorobutane** has any known biological activity or direct application in drug development. Its potential relevance would likely be as a synthetic intermediate or a tool compound in chemical biology research.

Conclusion

2,2,3-Trifluorobutane is a small, fluorinated alkane for which there is a significant lack of publicly available experimental data. While its basic chemical identity is established, its physicochemical properties, spectroscopic characteristics, and reactivity are largely uncharacterized in the public domain. Researchers interested in this compound should consider the necessity of experimental determination of its properties and should handle it with the precautions appropriate for a volatile and potentially flammable fluorinated hydrocarbon.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]
- 2. testbook.com [testbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2,2,3-Trifluorobutane (CAS: 66587-75-5)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13761736#2-2-3-trifluorobutane-cas-number-66587-75-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com